Product packaging for 5-Oxohexanenitrile(Cat. No.:CAS No. 10412-98-3)

5-Oxohexanenitrile

Cat. No.: B084432
CAS No.: 10412-98-3
M. Wt: 111.14 g/mol
InChI Key: AEVMBQIIZGKQRB-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Classification of 5-Oxohexanenitrile

This compound is classified as a keto-nitrile, an organic compound containing both a ketone (oxo) group and a nitrile group. According to IUPAC nomenclature, the nitrile group has higher priority than the ketone group, hence the suffix "-nitrile". The parent chain is a hexane, and the numbering begins from the carbon of the nitrile group. This places the oxo (ketone) group at the fifth carbon atom, leading to the systematic name this compound. askfilo.cominfinitylearn.com The compound is structurally a linear six-carbon chain with a terminal nitrile group and a ketone functional group at the C-5 position.

Below is a table summarizing its key identifiers and properties.

IdentifierValueSource
IUPAC Name This compound askfilo.comnih.gov
CAS Registry Number 10412-98-3 nih.govnist.gov
Molecular Formula C6H9NO nih.govnist.gov
Molecular Weight 111.14 g/mol nih.govnist.gov
Synonyms 5-Ketohexanenitrile, 4-Acetylbutyronitrile, Hexanenitrile, 5-oxo-, γ-Acetobutyronitrile nih.govchemspider.comcymitquimica.com

Historical Context of this compound Research and Discovery

The historical context of this compound is closely tied to the production of pyridine (B92270) derivatives. One of the principal industrial routes to 2-picoline (2-methylpyridine) involves the condensation of acetone (B3395972) with acrylonitrile (B1666552) to produce this compound, which is subsequently cyclized. wikipedia.org This application highlights the compound's long-standing industrial relevance. Patents dating back to the early 1990s describe detailed processes for the preparation of 5-oxohexane nitriles with high yields, underscoring the established need for these compounds as starting materials for agrochemical and pharmaceutical intermediates. google.com These documents indicate that by this period, the synthesis and utility of this compound were well-recognized in applied chemistry.

Significance of this compound as a Synthon and Intermediate

The dual functionality of this compound makes it a highly valuable synthon, or synthetic building block, in organic chemistry. The presence of both an electrophilic ketone carbonyl carbon and a nitrile group, which can be hydrolyzed, reduced, or otherwise transformed, allows for diverse and sequential chemical modifications.

This compound is a crucial intermediate in the synthesis of various complex molecules and heterocycles.

Pyridine Synthesis : It is a key precursor for producing substituted pyridines. acs.orgnih.gov For instance, it is used in the synthesis of 2-picoline, which in turn is a starting material for the agrichemical nitrapyrin (B159567) and several pharmaceutical drugs, including amprolium (B1666021) and picoplatin. wikipedia.org

Pharmaceutical Intermediates : The compound serves as a key chiral intermediate in the synthesis of anti-Alzheimer's drugs. researchgate.netmdpi.comresearchgate.net Through enantioselective reduction, the ketone group can be converted to a chiral alcohol, (S)-5-hydroxyhexanenitrile, a valuable building block for these therapeutic agents. researchgate.netmdpi.com

Agrochemicals : Beyond its role as a precursor to nitrapyrin via 2-picoline, it is generally cited as a starting material for various agrochemical products. google.com

Research involving this compound has also contributed to the development of new synthetic methods.

Catalytic Reactions : The compound has been utilized in the development of palladium-catalyzed cascade reactions. acs.orgnih.gov A notable example is its reaction with arylboronic acids to afford 2-methylpyridines, demonstrating a practical and atom-economical approach to constructing valuable pyridine derivatives. acs.orgnih.govresearchgate.net

Biocatalysis : this compound is a substrate in biocatalytic reductions. The enantioselective reduction of its ketone group using microorganisms like Pichia methanolica has been explored to produce chiral hydroxy-nitriles with high yields and enantiomeric excess. researchgate.netmdpi.com This highlights the compound's role in advancing green chemistry and enzymatic synthesis.

Flow Chemistry : The synthesis of this compound itself has been optimized using modern techniques. Its continuous synthesis via the Michael addition of acetone to acrylonitrile has been successfully demonstrated in microreactors, allowing for improved process control and efficiency. acs.org

Overview of Research Trajectories for this compound

Research on this compound has evolved from initial synthesis and characterization to its application in sophisticated catalytic and biocatalytic systems for constructing complex molecular architectures.

Early research focused on establishing viable synthetic routes to this compound. The primary method involves the Michael addition reaction between a methyl ketone (acetone) and an α,β-unsaturated nitrile (acrylonitrile). wikipedia.orggoogle.com A process detailed in a 1992 patent describes reacting these components in the presence of a strong base catalyst to achieve high yields. google.com

Characterization of the compound has been thoroughly documented. The National Institute of Standards and Technology (NIST) provides reference data, including its infrared (IR) and mass spectra, which are fundamental for its identification and quality control. nist.govnist.govnist.gov More recent research has also explored the synthesis and structural characterization of derivatives like 4-acetyl-5-oxohexanenitrile (B3049700), which is used as a flexible ligand in the construction of coordination networks and metal-organic frameworks (MOFs). rwth-aachen.deiucr.org

Contemporary Advanced Methodologies in this compound Chemistry

The field of organic synthesis is continually evolving, with a strong emphasis on developing more efficient, selective, and sustainable methods. For a versatile building block like this compound, these advancements are crucial for its application in the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals. google.com Contemporary research has moved beyond traditional synthetic routes, exploring catalytic systems, biocatalysis, and process engineering to refine the chemistry of this compound. These modern methodologies focus on improving reaction yields, controlling stereochemistry, and enabling novel chemical transformations under milder and more efficient conditions.

Catalytic Cascade Reactions for Pyridine Synthesis

A significant advancement in the utilization of this compound is the development of palladium-catalyzed cascade reactions to construct pyridine derivatives. Pyridines are fundamental heterocyclic scaffolds in many biologically active compounds. Researchers have developed a method that uses this compound and arylboronic acids to produce 2-methyl-6-arylpyridines. acs.org This process involves a cascade of carbopalladation, cyclization, and aromatization steps.

The reaction is initiated by the coordination of the nitrile group to a palladium catalyst, followed by the addition of an arylboronic acid. acs.org This methodology is noteworthy for its atom economy and tolerance of a broad range of functional groups on the arylboronic acid, including both electron-donating and electron-withdrawing groups, leading to moderate to excellent yields of the desired pyridine products. acs.org

Initial studies optimized the reaction conditions by screening various palladium salts, ligands, and solvents. A combination of Pd₂(dba)₃ as the catalyst, 2,2′-bipyridine as the ligand, and trifluoroacetic acid in methanol (B129727) was found to be highly effective. acs.org The reaction proceeds efficiently at temperatures around 80-90°C. acs.org This method represents the first example of a palladium-catalyzed cascade reaction of an alkylnitrile like this compound with arylboronic acids for the synthesis of 2-methylpyridines. acs.org

Table 1: Palladium-Catalyzed Synthesis of 2-Methyl-6-phenylpyridine from this compound and Phenylboronic Acid acs.org

EntryPd Catalyst (5 mol %)Ligand (10 mol %)SolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂2,2′-bipyridineMeOH802467
2PdCl₂2,2′-bipyridineMeOH802455
3Pd(PPh₃)₄2,2′-bipyridineMeOH8024trace
4Pd₂(dba)₃2,2′-bipyridineMeOH802478
5Pd₂(dba)₃2,2′-bipyridineMeOH901285

Biocatalytic Enantioselective Reduction

The synthesis of chiral molecules is of paramount importance in the pharmaceutical industry. Biocatalysis has emerged as a powerful tool for achieving high enantioselectivity under mild conditions. In the context of this compound, enzymatic reduction is used to produce (S)-5-hydroxyhexanenitrile, a key chiral intermediate for anti-Alzheimer's drugs. nih.govmdpi.comresearchgate.net

This biotransformation is achieved through the enantioselective reduction of the ketone group of this compound. The microorganism Pichia methanolica has been identified as a highly effective biocatalyst for this reaction. nih.govresearchgate.net When used for the reduction of this compound, it yields the corresponding (S)-alcohol with high reaction yields (80-90%) and excellent enantiomeric excess (>95% e.e.). researchgate.net

Alternative biochemical approaches have also been explored, such as the enzymatic resolution of racemic 5-hydroxyhexane nitrile using lipases. For instance, immobilized lipase (B570770) can be used for enantioselective enzymatic succinylation or hydrolysis of related acetoxy derivatives to obtain the desired (S)-enantiomer. mdpi.com These biocatalytic methods offer a green and efficient alternative to traditional chemical reductants for producing valuable chiral building blocks.

Table 2: Biocatalytic Reduction of this compound researchgate.net

SubstrateBiocatalystProductYield (%)Enantiomeric Excess (e.e.)
This compoundPichia methanolica (SC 16116)(S)-5-Hydroxyhexanenitrile80-90>95%
Ethyl 5-oxohexanoate (B1238966)Pichia methanolica (SC 16116)Ethyl (S)-5-hydroxyhexanoate80-90>95%

Continuous Flow Synthesis in Microreactors

Process intensification using microreactor technology represents a significant advancement for the synthesis of commodity and fine chemicals, including this compound. The synthesis of this compound via the Michael addition of acetone to acrylonitrile can be performed efficiently and safely in a continuous-flow microreactor. acs.orgacs.org This approach offers superior heat and mass transfer, precise control over reaction parameters, and improved safety compared to batch processes. researchgate.net

Research has focused on developing and validating a semi-empirical kinetic model for this reaction in a microreactor system at temperatures between 200–230 °C. acs.orgacs.org By modeling the process, key parameters such as the molar ratio of reactants, catalyst concentration, residence time, and temperature can be optimized to maximize the yield and selectivity of this compound. acs.org For instance, as the reaction temperature increases from 200 to 235 °C, the conversion of acrylonitrile rises significantly, as does the selectivity for the desired product. acs.org This kinetic understanding is crucial for the design and scale-up of industrial tubular reactors for the continuous production of this compound. acs.orgfigshare.com

Base-Catalyzed Michael Addition for Nitrile Synthesis

The synthesis of this compound and its derivatives is often achieved through a Michael addition of a methyl ketone to an α,β-unsaturated nitrile. google.com A patented methodology provides a process for achieving high yields of 5-oxohexanenitriles with minimal formation of undesirable isomers. google.com This is particularly important as the separation of these isomers can be difficult and lead to significant product loss. google.com

The process involves reacting a methyl ketone and an α,β-unsaturated nitrile in the presence of a catalytically effective amount of a strong base. google.com This method was shown to significantly improve the isomer ratio compared to previously known processes that used primary amines as catalysts. For the reaction of butanone with methacrylonitrile (B127562) to form 2,4-dimethyl-5-oxohexane nitrile, using a strong base resulted in an isomer ratio of approximately 10:1, a substantial improvement over the 2:1 ratio seen with other catalysts. google.com

Table 3: Catalyst Effect on Isomer Formation in the Synthesis of 2,4-Dimethyl-5-oxohexane nitrile google.com

Catalyst SystemReactantsDesired Isomer (A)Undesired Isomer (B)Ratio of A:B
Primary Amine (e.g., ethylenediamine)Butanone + Methacrylonitrile2,4-dimethyl-5-oxohexane nitrile2-methyl-5-oxoheptane nitrile~2:1
Strong BaseButanone + Methacrylonitrile2,4-dimethyl-5-oxohexane nitrile2-methyl-5-oxoheptane nitrile~10:1

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9NO B084432 5-Oxohexanenitrile CAS No. 10412-98-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-oxohexanenitrile
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InChI

InChI=1S/C6H9NO/c1-6(8)4-2-3-5-7/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEVMBQIIZGKQRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
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DSSTOX Substance ID

DTXSID5065065
Record name Hexanenitrile, 5-oxo-
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Molecular Weight

111.14 g/mol
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CAS No.

10412-98-3
Record name 5-Oxohexanenitrile
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Record name 5-Oxohexanenitrile
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Record name Hexanenitrile, 5-oxo-
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Record name 5-oxohexanonitrile
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Record name 5-OXOHEXANENITRILE
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Advanced Synthetic Methodologies for 5 Oxohexanenitrile and Its Derivatives

Catalytic Conversion Pathways

The formation of 5-oxohexanenitrile can be achieved through various catalytic routes, primarily involving the reaction of methyl ketones with α,β-unsaturated nitriles.

Reaction of Methyl Ketones with α,β-Unsaturated Nitriles under Catalysis

A significant pathway to this compound and its derivatives is the catalytic conversion of a methyl ketone and an α,β-unsaturated nitrile. google.com This process is particularly useful for producing high yields of the desired nitrile. google.com The reaction involves the addition of the methyl ketone to the unsaturated nitrile, a type of Michael addition.

The use of a strong base as a catalyst is crucial for this reaction. google.com While the use of strong bases in similar reactions, such as cyanoethylation with acrylonitrile (B1666552), was previously thought to be disadvantageous due to side reactions like aldol (B89426) condensation, their application in this specific synthesis has proven effective. google.com A variety of strong bases can be employed, including alkali metal hydroxides, alkali alkanolates, tetra-alkyl ammonium (B1175870) hydroxides (such as Triton B), alkali hydrides, and alkali amides. google.com Tetra-alkyl ammonium hydroxides have been shown to yield very good results. google.com The catalyst is used in a catalytically effective amount to facilitate the reaction. google.com

The general process involves reacting a methyl ketone with an α,β-unsaturated nitrile in the presence of the strong base catalyst. google.com To optimize the yield, an excess of the ketone is often used, with a preferred ketone to nitrile ratio between 2:1 and 7:1, and more preferably between 3:1 and 5:1. google.com

A significant challenge in the synthesis of certain this compound derivatives, such as 2,4-dimethyl-5-oxohexane nitrile, is the formation of undesired isomers like 2-methyl-5-oxoheptane nitrile. google.com The separation of these isomers is very difficult, leading to potential losses of the desired product. google.com The formation of such by-products can be largely prevented by using a specific process where the methyl ketone has an electron-donating group and the α,β-unsaturated nitrile has at least one substituent that is not hydrogen, in the presence of a strong base catalyst. google.com This method is particularly effective in minimizing the formation of the undesired isomer that results from the addition of the α,β-unsaturated nitrile to the methyl group of the ketone. google.com

For instance, in the preparation of 2,4-dimethyl-5-oxohexane nitrile from butanone and methacrylic acid nitrile, the formation of 2-methyl-5-oxoheptane nitrile is a competing reaction. google.com The inventive process significantly reduces the formation of this by-product. google.com Another common by-product in reactions involving acetone (B3395972) and acrylonitrile is diacetone-alcohol, formed through the self-condensation of acetone. google.com The presence of a controlled amount of water in the reaction mixture can help prevent the formation of these undesirable by-products. google.com

Palladium-Catalyzed Cascade Reactions Involving δ-Ketonitriles

Palladium catalysis offers a powerful tool for the further transformation of δ-ketonitriles like this compound into more complex molecules, such as pyridines. acs.orgfigshare.com These cascade reactions are atom-economical and can proceed under mild conditions to produce a broad range of functionalized pyridines in moderate to excellent yields. acs.orgfigshare.com

Synthesis of 2-Methylpyridines from this compound and Arylboronic Acids

A notable application of palladium catalysis is the synthesis of 2-methylpyridines through the cascade reaction of this compound with arylboronic acids. acs.orgfigshare.comnih.gov This represents the first example of such a Pd-catalyzed cascade reaction. acs.orgfigshare.com The process involves a carbopalladation/cyclization/aromatization sequence. acs.org

The reaction is typically carried out using a palladium salt, such as Pd(OAc)₂, and a ligand like 2,2'-bipyridine. acs.org A study found that Pd₂(dba)₃ was the most efficient catalyst for this transformation. acs.org The resulting 2-methylpyridines are important synthons that can be further modified, for example, through C(sp³)-H functionalization. acs.orgfigshare.comnih.gov This methodology is not limited to this compound; it can also be applied to 5-oxo-5-arylpentanenitriles to synthesize unsymmetrical 2,6-diarylpyridines. acs.orgfigshare.com

The reaction conditions have been optimized, and it has been shown that a variety of functional groups on the arylboronic acid are well-tolerated, including both electron-donating and electron-withdrawing groups. acs.org This versatility allows for the synthesis of a diverse library of 2-methyl-6-arylpyridines and unsymmetrical 2,6-diarylpyridines. acs.org

A proposed mechanism for this reaction involves the initial coordination of the palladium catalyst to the nitrile. acs.org This is followed by carbopalladation of the arylboronic acid to the nitrile, intramolecular cyclization, and subsequent aromatization to yield the pyridine (B92270) product. acs.org

Formation of Unsymmetrical 2,6-Diarylpyridines from 5-oxo-5-arylpentanenitrile

A notable synthetic application involves the palladium-catalyzed cascade reaction of 5-oxo-5-arylpentanenitrile with various arylboronic acids to produce unsymmetrical 2,6-diarylpyridines. nih.govacs.org This protocol provides an atom-economical and practical route to valuable pyridine structures, which are core components of many pharmaceuticals and functional materials. acs.orgfigshare.com The reaction demonstrates broad functional group tolerance, accommodating both electron-donating and electron-withdrawing groups on the arylboronic acid. acs.org For instance, the reaction of 5-oxo-5-phenylpentanenitrile with different arylboronic acids proceeds smoothly to yield the corresponding 2-aryl-6-phenylpyridines in moderate to excellent yields. acs.org This methodology has also been successfully applied to δ-ketonitriles bearing other aryl groups, such as p-tolyl, further showcasing its synthetic utility. acs.org

Mechanistic Insights into Palladium-Catalyzed Cascade Transformations

The synthesis of pyridines from δ-ketonitriles like this compound and its aryl analogs is believed to proceed through a palladium-catalyzed cascade mechanism. acs.orgresearchgate.net The proposed pathway involves several key steps. acs.orgnih.gov Initially, a palladium catalyst reacts with an arylboronic acid in a process of transmetalation. The resulting organopalladium species then undergoes carbopalladation by adding to the nitrile group of the δ-ketonitrile. acs.org This is followed by an intramolecular cyclization and a subsequent aromatization step, which ultimately furnishes the substituted pyridine product. acs.orgnih.gov This cascade reaction, which combines C-C bond formation, cyclization, and aromatization in a single operation, represents a highly efficient strategy for constructing complex heterocyclic scaffolds from simple, commercially available starting materials. figshare.comresearchgate.net

Enantioselective Biocatalytic Reduction of this compound

Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high selectivity under mild reaction conditions. nih.gov The enantioselective reduction of this compound to produce chiral 5-hydroxyhexanenitrile is a key step in the synthesis of important pharmaceutical intermediates. mdpi.comresearchgate.netresearchgate.net

Application of Microorganisms (e.g., Pichia methanolica)

Various microorganisms have been screened for their ability to perform enantioselective ketone reductions. mdpi.comd-nb.info Among them, the yeast Pichia methanolica (specifically strain SC 16116) has proven to be highly effective for the reduction of this compound. mdpi.comresearchgate.netresearchgate.net This microbial reduction converts the prochiral ketone into the corresponding chiral alcohol with high stereoselectivity. researchgate.netnih.gov The process typically utilizes whole cells of the microorganism, which contain the necessary oxidoreductase enzymes and cofactor regeneration systems, often supplemented with a simple carbon source like glucose. researchgate.net

Production of Chiral (S)-Alcohols of High Enantiomeric Excess

The primary product of the biocatalytic reduction of this compound using Pichia methanolica is (S)-5-hydroxyhexanenitrile. mdpi.comnih.gov This transformation is notable for its high efficiency and excellent stereochemical control. Research has demonstrated that this method can achieve reaction yields of 80-90% and an enantiomeric excess (e.e.) of greater than 95% for the desired (S)-alcohol. researchgate.netresearchgate.netnih.gov The high enantiopurity of the product makes this biocatalytic route particularly valuable for pharmaceutical applications where specific stereoisomers are required. researchgate.netresearchgate.net

Biocatalytic Reduction of this compound
SubstrateBiocatalystProductYieldEnantiomeric Excess (e.e.)Reference
This compoundPichia methanolica (SC 16116)(S)-5-hydroxyhexanenitrile80-90%>95% researchgate.netresearchgate.netnih.gov
Ethyl 5-oxohexanoate (B1238966)Pichia methanolica (SC 16116)Ethyl (S)-5-hydroxyhexanoate80-90%>95% mdpi.comnih.gov
Enzymatic Succinylation and Hydrolysis for Enantiomer Resolution

An alternative biochemical strategy to obtain enantiomerically pure 5-hydroxyhexanenitrile is through the kinetic resolution of a racemic mixture. mdpi.com One such method involves enzymatic succinylation. In this approach, racemic 5-hydroxyhexanenitrile is treated with an immobilized lipase (B570770), such as lipase PS-30, in the presence of a succinylating agent. mdpi.comresearchgate.net The enzyme selectively catalyzes the acylation of the (R)-enantiomer, forming (R)-5-hydroxyhexanenitrile hemisuccinate. researchgate.netresearchgate.net This leaves the unreacted (S)-5-hydroxyhexanenitrile in high enantiomeric purity (>99% e.e.), which can then be separated. researchgate.netnih.gov This method yields the desired (S)-alcohol with a theoretical maximum yield of 50%, with reported yields around 34-35%. mdpi.comresearchgate.net

A related approach is the enzymatic hydrolysis of racemic 5-acetoxyhexanenitrile. researchgate.net Here, a lipase, such as one from Candida antarctica, selectively hydrolyzes the (R)-acetoxy ester to 5-(R)-hydroxyhexanenitrile, leaving the desired 5-(S)-acetoxyhexanenitrile untouched. mdpi.comresearchgate.net This process has been reported to achieve a yield of 42% (out of a 50% maximum) with an enantiomeric excess greater than 99%. researchgate.netresearchgate.netnih.gov

Continuous Flow Synthesis in Microreactors

Continuous flow chemistry, particularly using microreactors, offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents or exothermic reactions, and easier scalability. pharmtech.commdpi.com This technology has been successfully applied to the synthesis of this compound and its derivatives. acs.orgfigshare.com

A specific study focused on the continuous synthesis of this compound via the addition of acetone to acrylonitrile in a microreactor. figshare.com The experiments were conducted at elevated temperatures (200–230 °C), and a semiempirical kinetic model was developed based on the experimental data. figshare.com This model allowed for the investigation of various reaction parameters, such as molar ratios, catalyst concentration, and water content. figshare.com By coupling the kinetic model with a plug flow reactor model, the study provided insights for the design and optimization of industrial-scale tubular reactors for the production of this compound. figshare.com The use of microreactors for related processes, such as the N-oxidation of pyridine derivatives and the hydrogenation of nitriles, further highlights the potential of flow chemistry in this area. organic-chemistry.orgresearchgate.netresearchgate.net Continuous flow systems offer higher efficiency, greener and safer processes, and the potential for long-term, stable operation, making them a promising platform for chemical manufacturing. thieme-connect.comresearchgate.net

Kinetic Studies and Reactor Modeling for this compound Production

The synthesis of this compound, a key intermediate for pharmaceuticals and other industrial chemicals, is often achieved through the addition of acetone to acrylonitrile. acs.orgacs.org Understanding the reaction kinetics is fundamental for the design and optimization of industrial reactors. alliedacademies.org

Recent research has focused on developing semiempirical kinetic models based on experimental data. acs.orgfigshare.com These models are crucial for investigating the influence of various parameters on the reaction rate and selectivity. acs.orgfigshare.com For instance, a study conducted in a microreactor for the synthesis of this compound established and validated such a model. acs.orgacs.org The reaction network was determined, and the model was used to explore the effects of reactant molar ratios, catalyst concentration, and initial water content. acs.org

By coupling these kinetic models with reactor models, such as the plug flow reactor (PFR) model, researchers can simulate and analyze reactor performance. acs.orgfigshare.com This integrated approach allows for the investigation of parameters like reactor diameter, residence time, and heating medium temperature, providing valuable insights for the design and optimization of industrial-scale tubular reactors for this compound production. acs.orgacs.org The accurate prediction of reaction outcomes under different conditions helps in enhancing process efficiency and ensuring product quality. x-mol.net

A notable finding from kinetic studies is the identification of an induction period at the initial stage of the reaction. researchgate.net Furthermore, it has been observed that the formation rate of subsequent products, such as adipic acid, is highly dependent on temperature and the concentration of reagents like nitric acid. researchgate.net This detailed kinetic understanding is instrumental for designing efficient industrial tubular reactors. researchgate.net

Optimization of Reaction Parameters (e.g., Temperature, Molar Ratios, Catalyst Concentration)

The optimization of reaction parameters is a critical step in maximizing the yield and efficiency of this compound synthesis. Key parameters that are typically investigated include temperature, the molar ratio of reactants, and catalyst concentration. acs.orgrsc.org

In the synthesis of this compound from acetone and acrylonitrile, studies have been carried out in a temperature range of 200–230 °C. acs.orgacs.org A semiempirical kinetic model, developed from experimental data, has been instrumental in understanding the impact of these parameters. figshare.com This model allows for a systematic investigation into the effects of the molar ratio of acetone to acrylonitrile, the concentration of the N-propylamine catalyst, and the initial water content on the reaction outcome. acs.orgacs.orgfigshare.com

The insights gained from these optimization studies, when combined with reactor modeling, provide a comprehensive guide for designing and operating industrial reactors. acs.org For example, by understanding how temperature and residence time affect the reaction, engineers can fine-tune the process to achieve higher yields and minimize by-product formation. figshare.com

Table 1: Investigated Parameters for this compound Synthesis Optimization

ParameterInvestigated Range/FactorsSource
Temperature200–230 °C acs.orgacs.org
Molar RatioAcetone to Acrylonitrile acs.orgacs.orgfigshare.com
Catalyst ConcentrationN-propylamine acs.orgacs.orgfigshare.com
Initial Water ContentPresence of water acs.orgacs.orgfigshare.com
Residence TimeVaried to study effect on conversion figshare.com

Reactor Design and Performance Optimization in Industrial Production

The design and optimization of reactors are paramount for the efficient and cost-effective industrial production of this compound. alliedacademies.org The transition from laboratory-scale synthesis to large-scale manufacturing requires careful consideration of reactor type, configuration, and operating conditions. alliedacademies.org

For the production of this compound, tubular reactors are commonly considered for industrial applications. acs.org The insights derived from kinetic studies and reactor modeling are directly applied to the design of these reactors. acs.orgfigshare.com By coupling a semiempirical kinetic model with a plug flow reactor (PFR) model, it is possible to study the effects of critical design parameters such as reactor diameter, residence time, and reaction temperature. acs.orgfigshare.com This modeling approach provides a foundational understanding for optimizing the performance of industrial tubular reactors. acs.org

The goal of reactor optimization is to maximize the conversion of reactants and the selectivity towards the desired product, this compound, while ensuring safe and stable operation. alliedacademies.org This involves managing heat transfer, controlling fluid dynamics, and minimizing the formation of unwanted by-products. alliedacademies.org Computational fluid dynamics (CFD) simulations and other modeling tools are increasingly used to analyze and refine reactor designs before physical implementation, leading to improved efficiency and reduced operational costs. alliedacademies.org

Advantages of Microreactor Technology in Process Development and Intensification

Microreactor technology has emerged as a powerful tool for the development and intensification of chemical processes, including the synthesis of this compound. researchgate.netresearchgate.net These miniaturized reactors offer several distinct advantages over conventional batch reactors. core.ac.uk

One of the primary benefits of microreactors is their exceptionally high surface-to-volume ratio, which can be as much as 100,000 m²/m³. nih.gov This characteristic leads to significantly enhanced heat and mass transfer rates. researchgate.netcore.ac.uknih.gov The efficient heat exchange allows for precise temperature control, which is crucial for managing highly exothermic reactions safely and can improve product selectivity. core.ac.ukbeilstein-journals.org The rapid mixing achieved in microchannels, dominated by diffusion, ensures uniform reaction conditions and minimizes the formation of hot spots and undesired by-products. researchgate.netbeilstein-journals.org

The small internal volume of microreactors enhances process safety by limiting the amount of hazardous materials present at any given time. nih.govbeilstein-journals.org This feature is particularly advantageous when dealing with potentially explosive or unstable intermediates. core.ac.ukbeilstein-journals.org Furthermore, the continuous-flow nature of microreactors allows for better control over residence time, which is a critical parameter for optimizing reactions, especially those involving unstable intermediates. beilstein-journals.org

From a process development perspective, microreactors are valuable for rapid screening of reaction conditions and for conducting kinetic studies. researchgate.netresearchgate.net The ability to quickly vary parameters and obtain reliable data accelerates the optimization process. x-mol.net For industrial production, the scale-up of microreactor processes is often achieved through "numbering-up," where multiple microreactors are operated in parallel. researchgate.net This modular approach allows for flexible and reliable production. researchgate.net

Table 2: Advantages of Microreactor Technology

AdvantageDescriptionSource
Enhanced Heat & Mass TransferHigh surface-to-volume ratio allows for rapid heat dissipation and efficient mixing. researchgate.netcore.ac.uknih.gov
Improved SafetySmall reactor volume minimizes the risk associated with hazardous materials and reactions. nih.govbeilstein-journals.org
Precise Process ControlAccurate control over temperature, residence time, and mixing. researchgate.netbeilstein-journals.org
Process IntensificationReduced reaction times, from hours to seconds in some cases. nih.gov
Rapid Process DevelopmentEnables high-throughput screening of catalysts and reaction conditions. researchgate.netresearchgate.net
Modular Scale-upProduction can be scaled by operating multiple units in parallel ("numbering-up"). researchgate.net

Multi-component Reactions and Complex Cyclizations

Reaction of Acrylonitrile with Ketones in Alkaline Medium to Yield this compound Derivatives

The reaction of an α,β-unsaturated nitrile, such as acrylonitrile, with a methyl ketone in the presence of a strong base catalyst is a known method for producing this compound and its derivatives. google.com This type of reaction, often referred to as a cyanoethylation, is a form of multicomponent reaction where three or more reactants combine in a single step to form a product that incorporates atoms from all starting materials. beilstein-journals.orgorganic-chemistry.org

A key aspect of this synthesis is the choice of catalyst and reactants to control the formation of isomers and achieve high yields of the desired product. google.com The use of a strong base, such as an alkali metal hydroxide, is crucial for catalyzing the reaction. google.com Furthermore, the structure of the ketone and the nitrile can influence the outcome. For instance, using a methyl ketone with an electron-donating group and an α,β-unsaturated nitrile with at least one non-hydrogen substituent can help in minimizing the formation of undesirable isomers. google.com

The reaction typically involves heating the mixture of the ketone, nitrile, and catalyst to the reaction temperature and maintaining it for a specific duration. google.com After the reaction is complete, the mixture is neutralized, and the organic phase is washed and purified, often by distillation, to isolate the this compound derivative. google.com This method provides a pathway to various substituted 5-oxohexanenitriles, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. google.com

Derivatization of this compound to Semicarbazone Derivatives

This compound can be further modified through derivatization reactions to produce other useful compounds. One such derivatization is the formation of semicarbazones. Semicarbazones are a class of compounds formed by the reaction of a ketone or aldehyde with semicarbazide (B1199961). csic.es

In the case of this compound, the keto group can react with semicarbazide hydrochloride in a suitable solvent like methanol (B129727). csic.es The reaction mixture is typically heated to reflux and then stirred at room temperature to allow for the formation and precipitation of the semicarbazone derivative. csic.es The resulting product can then be purified by recrystallization. csic.es

These semicarbazone derivatives are of interest due to their potential applications in various fields, including coordination chemistry and materials science, owing to their chelating properties and the presence of both keto and cyano functionalities. csic.es The characterization of these derivatives is commonly performed using spectroscopic techniques such as FT-IR and NMR spectroscopy, as well as mass spectrometry. csic.es

Cyclization of δ-Ketoesters (from this compound Hydrolysis/Esterification) to Cyclohexan-1,3-diones

A significant synthetic application of this compound involves its conversion to cyclohexan-1,3-dione derivatives. This transformation is a two-step process initiated by the hydrolysis and esterification of the nitrile functionality, followed by an intramolecular cyclization.

The initial step involves a one-pot hydrolysis and esterification of this compound and its derivatives (see Table 1) to yield the corresponding δ-ketoesters. sapub.orgsapub.org For instance, the reaction of this compound (IIa) results in the formation of methyl 5-oxohexanoate (Va). sapub.org Spectroscopic analysis confirms the structure of these δ-ketoesters. The infrared (IR) spectra typically show two distinct carbonyl absorption bands, one for the ester at approximately 1720 cm⁻¹ and another for the ketone at around 1695 cm⁻¹. sapub.org The ¹H-NMR spectrum of methyl 5-oxohexanoate (Va) displays characteristic signals, including two singlets for the methyl protons of the acetyl and ester groups, and triplets and multiplets for the methylene (B1212753) protons. sapub.org

The subsequent and crucial step is the intramolecular cyclization of the δ-ketoesters to form cyclohexan-1,3-dione derivatives. This reaction is readily achieved by heating the δ-ketoester with a base, such as alcoholic sodium methoxide. sapub.orgsapub.org This base-catalyzed condensation, a Dieckmann-type cyclization, results in the formation of the six-membered ring system. The resulting cyclohexan-1,3-diones (see Table 1) are versatile intermediates for further synthesis. sapub.orgsapub.org The structures of these cyclic diones have been confirmed by analytical and spectral data, with IR spectra showing a characteristic absorption band for the cyclic C=O group around 1735 cm⁻¹. sapub.org

Table 1: Conversion of this compound Derivatives to Cyclohexan-1,3-diones

Starting Material (Compound II) δ-Ketoester (Compound V) Cyclohexan-1,3-dione (Compound VI)
This compound (IIa) Methyl 5-oxohexanoate (Va) Cyclohexan-1,3-dione (VIa)
5-Oxo-4-methylhexanenitrile (IIb) Methyl 5-oxo-4-methylhexanoate (Vb) 4-Methylcyclohexan-1,3-dione (VIb)
5-Oxo-4-ethylhexanenitrile (IIc) Methyl 5-oxo-4-ethylhexanoate (Vc) 4-Ethylcyclohexan-1,3-dione (VIc)
5-Oxo-4-phenylhexanenitrile (IId) Methyl 5-oxo-4-phenylhexanoate (Vd) 4-Phenylcyclohexan-1,3-dione (VId)

Data sourced from references sapub.orgsapub.org

Coupling with Aryl Diazonium Chloride for Azo Derivatives

The cyclohexan-1,3-dione derivatives synthesized from this compound serve as excellent substrates for coupling reactions with aryl diazonium chlorides to produce azo derivatives. sapub.orgsapub.org This reaction, a variation of the Japp-Klingemann reaction, is a form of electrophilic substitution where the diazonium ion acts as the electrophile. wikipedia.org The active methylene group in the β-dicarbonyl system of the cyclohexan-1,3-dione is sufficiently acidic to be deprotonated, forming a nucleophilic enolate that attacks the diazonium salt. wikipedia.orgdoubtnut.com

This coupling reaction leads to the formation of 2-(aryl-diazenyl) derivatives of the cyclohexan-1,3-diones. sapub.org For example, cyclohexan-1,3-diones derived from this compound and its substituted analogues have been successfully coupled with various aryl diazonium chlorides, including those derived from benzene, p-nitrophenol, and p-methoxyphenol, to afford the corresponding azo compounds in good yields. sapub.org These resulting azo derivatives are often highly colored compounds. libretexts.orglibretexts.org

The reaction mechanism generally involves the initial formation of an azo compound, which then undergoes further reaction depending on the substrate and conditions. wikipedia.org In the case of β-keto esters, this can lead to cleavage of the acyl group. For the cyclohexan-1,3-diones, the stable 2-(aryl-diazenyl)cyclohexan-1,3-dione is the final product. sapub.org

Table 2: Synthesis of Azo Derivatives from Cyclohexan-1,3-diones

Cyclohexan-1,3-dione Aryl Diazonium Chloride Source Resulting Azo Derivative (Compound VII) Yield (%) Melting Point (°C)
4-Methylcyclohexan-1,3-dione (VIb) p-Nitrophenyl diazonium chloride 2-((4-Nitrophenyl)diazenyl)-4-methylcyclohexan-1,3-dione (VIIc) 62 157
4-Phenylcyclohexan-1,3-dione (VId) Benzene diazonium chloride 2-(Phenyldiazenyl)-4-phenylcyclohexan-1,3-dione (VIIe) 80 130
4-Phenylcyclohexan-1,3-dione (VId) p-Methoxyphenyl diazonium chloride 2-((4-Methoxyphenyl)diazenyl)-4-phenylcyclohexan-1,3-dione (VIIf) 65 177

Data sourced from reference sapub.org

Iridium-Catalyzed Selective C-C Bond Cleavage

A novel and significant transformation involving this compound is its selective carbon-carbon bond cleavage catalyzed by an iridium hydride complex. thieme-connect.comthieme-connect.de Specifically, the iridium pentahydride complex, IrH₅(PⁱPr₃)₂, has been identified as an effective catalyst for this reaction. thieme-connect.com This process represents a powerful method for the one-step transformation of molecular skeletons under homogeneous conditions, which is challenging to achieve through conventional organic synthesis. thieme-connect.com The reaction proceeds via a mechanism involving β-carbon elimination, a pathway capable of cleaving unstrained and otherwise inactive C-C single bonds. thieme-connect.com

Mechanism: α-C-H Activation and β-Carbon Elimination

The proposed mechanism for the iridium-catalyzed C-C bond cleavage of this compound is initiated by the generation of a catalytically active, unsaturated iridium species, IrLₙ (where L can be phosphine (B1218219) ligands and hydride), from the IrH₅(PⁱPr₃)₂ precursor through the dissociation of molecular hydrogen. thieme-connect.com

The key steps of this catalytic cycle are:

Coordination: The nitrile group of this compound coordinates to the active iridium catalyst to form an intermediate complex. thieme-connect.com

α-C-H Activation: The catalyst then facilitates the activation of a C-H bond on the carbon atom alpha to the nitrile group (the α-carbon). This step forms an alkyliridium intermediate. thieme-connect.com Iridium hydride complexes are known to be effective for such C-H bond activations. thieme-connect.com

β-Carbon Elimination: The subsequent step is a β-carbon elimination, which involves the cleavage of the C-C bond between the α- and β-carbons relative to the iridium center. This retro-Michael type reaction involves the de-insertion of an alkene. thieme-connect.comliverpool.ac.uk This step is crucial as it breaks the carbon backbone of the substrate. thieme-connect.com

Substrate Scope and Functional Group Tolerance

The iridium-catalyzed C-C bond cleavage methodology has been investigated for a range of substrates, including both nitriles and ketones. thieme-connect.com In the context of this compound and related compounds, the reaction demonstrates selectivity. The presence of directing groups, such as the nitrile or carbonyl function, is crucial for the reaction to proceed, as they coordinate to the iridium center and facilitate the initial α-C-H activation. thieme-connect.comliverpool.ac.uk

Studies on various nitriles have shown that the reaction rate can be influenced by the substituents on the substrate. thieme-connect.com For instance, the presence of phenyl groups can enhance the reaction rate. thieme-connect.com While the methodology has been successfully applied to pentanedinitriles and 5-oxohexanenitriles, the tolerance for other functional groups can be limited. thieme-connect.comdiva-portal.org For example, certain functional groups like alkenes and alkynes may not be tolerated due to their inherent reactivity. diva-portal.org The development of this catalytic system highlights the potential for selective C-C bond cleavage in complex molecules, although the substrate scope may be specific to compounds amenable to the α-C-H activation and β-carbon elimination mechanism. thieme-connect.comliverpool.ac.uk

Reactivity and Reaction Mechanisms of 5 Oxohexanenitrile

Nucleophilic Additions and Condensation Reactions

The carbonyl group in 5-oxohexanenitrile is susceptible to nucleophilic attack. This is a fundamental reaction type for aldehydes and ketones, where a nucleophile adds to the electrophilic carbonyl carbon. ksu.edu.sa For instance, hydrogen cyanide can add across the carbon-oxygen double bond of ketones to form hydroxynitriles. libretexts.org This reaction is typically performed by mixing the ketone with sodium or potassium cyanide in an acidic aqueous solution (pH 4-5). libretexts.org The mechanism involves the nucleophilic attack of the cyanide ion on the slightly positive carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. ksu.edu.salibretexts.org

This compound can also undergo condensation reactions. cymitquimica.com These reactions often involve the formation of a new carbon-carbon bond. An example is the aldol (B89426) condensation, which can be a side reaction in processes involving ketones. google.com Another relevant reaction is the addition of acrylonitrile (B1666552) to acetone (B3395972), a process that can be used to synthesize this compound itself. google.com This reaction is often carried out at elevated temperatures in the presence of an acid and a primary amine or a related compound. google.com The process can be complicated by self-condensation of acetone and double addition of acrylonitrile. google.com

The table below summarizes some of the key nucleophilic addition and condensation reactions relevant to this compound.

Reaction Type Reagents Product Type Key Features
Nucleophilic AdditionHydrogen Cyanide (generated in situ)HydroxynitrileAttack of cyanide ion on carbonyl carbon. libretexts.org
CondensationAcetone, AcrylonitrileThis compoundCan be plagued by side reactions like self-condensation. google.com

Enamine Chemistry and Regioselectivity of Alkylation

Enamine chemistry, developed by Gilbert Stork, provides a milder alternative to direct alkylation of ketones via enolates. libretexts.org Enamines are formed by the reaction of a ketone with a secondary amine. libretexts.org They act as nucleophiles and can be used as synthetic equivalents of enolates in various reactions. libretexts.org

The alkylation of imines derived from acyclic ketones with electrophilic alkenes, such as acrylonitrile, has been studied. journals.co.za This reaction, after hydrolysis of the resulting imine, yields substituted keto-nitriles. For example, the reaction of the n-propylamine imine of 3-methylbutanone with acrylonitrile, followed by hydrolysis, produces 4,4-dimethyl-5-oxohexanenitrile (B2934782). journals.co.za

The alkylation of imines with electrophilic alkenes is sensitive to steric effects. journals.co.za This steric hindrance generally leads to mono-alkylation as the predominant outcome. journals.co.za In the case of unsymmetrical imines, the position of alkylation is influenced by the substituents on the imine. journals.co.za

In the alkylation of unsymmetrical imines, the regioselectivity of the reaction is dependent on the substituents present in the imine and, to a lesser degree, the nature of the alkylating agent. journals.co.za The reaction can range from 100% attack at the more substituted α-position to significant attack at the less substituted α'-position. journals.co.za This is attributed to a combination of steric inhibition and the stabilization of the competing secondary enamine tautomers. journals.co.za For instance, the reaction of the imine derived from 3-methylbutanone (which has a more substituted α-position) with acrylonitrile results in 100% alkylation at this more substituted position. journals.co.za

The following table presents data on the regioselectivity of alkylation of various acyclic imines with electrophilic alkenes. journals.co.za

Imine Derived From Electrophilic Alkene % Attack at More Substituted α-Position % Attack at Less Substituted α'-Position
ButanoneAcrylonitrile9010
Pentan-2-oneAcrylonitrile9010
3-MethylbutanoneAcrylonitrile1000
3-MethylbutanoneMethyl Acrylate1000
3-MethylbutanonePhenyl Vinyl Sulphone955

Radical Reactions Involving this compound

While information on radical reactions specifically involving this compound is limited, related compounds and general principles of radical chemistry provide some insight. For instance, the preparation of 4,4-dimethyl-5-oxohexanenitrile has been documented as a precursor in a sequence of reactions that includes a radical-mediated step. ucl.ac.ukucl.ac.uk Radical reactions often involve the generation of highly reactive species with an unpaired electron. In one study, a reductive radical cyclization was mediated by a titanocene(III) complex. researchgate.net Another area of radical chemistry involves the addition of nucleophilic alkyl radicals to electron-deficient alkenes, where the reaction rate can be influenced by polar effects. ucl.ac.uk

Thermodynamic and Kinetic Considerations in this compound Transformations

The synthesis of this compound from acetone and acrylonitrile has been studied from a kinetic perspective in a microreactor. acs.org A semiempirical kinetic model was developed and validated based on experimental data obtained at temperatures ranging from 200–230 °C. acs.org

The conversion of acrylonitrile and the selectivity for this compound are influenced by reaction parameters such as temperature and reactant molar ratios. acs.org An increase in the molar ratio of acetone to acrylonitrile leads to higher conversion and selectivity. acs.org This is because the excess acetone pushes the reaction equilibrium towards the formation of the Schiff base intermediate, reducing competing side reactions. acs.org

Temperature also plays a crucial role. As the temperature increases from 200 to 235 °C, the conversion of acrylonitrile increases, as does the selectivity for this compound. acs.org This positive correlation with temperature is attributed to the endothermic nature of the rate-determining step, which is the hydrolysis of the intermediate imine. acs.org However, the presence of water in the reaction mixture has a negative impact on the conversion, selectivity, and yield. acs.org

Kinetic studies are essential for optimizing reaction conditions and reactor design for the continuous synthesis of this compound. acs.orgx-mol.comresearchgate.net

Computational Chemistry in Reaction Mechanism Elucidation

Computational chemistry has emerged as a powerful tool for investigating the intricate details of chemical reactions, providing insights that are often difficult to obtain through experimental methods alone. For a molecule like this compound, which possesses multiple reactive sites, computational studies are invaluable for understanding its reactivity, predicting reaction pathways, and elucidating complex reaction mechanisms. Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems, which is crucial for understanding reaction mechanisms and the properties of catalysts at an atomic level. taylorandfrancis.com

The synthesis of heterocyclic compounds from acyclic precursors is a significant area of organic chemistry. This compound serves as a key intermediate in the synthesis of pyridines, such as 2-methylpyridine (B31789). wikipedia.org One notable transformation is the palladium-catalyzed cascade reaction of this compound with arylboronic acids to produce 2-methyl-6-arylpyridines. acs.orgresearchgate.netresearchgate.net Computational modeling of the catalytic cycle for such a reaction provides a step-by-step understanding of the transformation at the molecular level.

A typical approach to modeling such a catalytic cycle using computational methods like DFT involves several key steps:

Reactant and Catalyst Structure Optimization: The initial step is to obtain the optimized geometries of the reactants (this compound, arylboronic acid) and the active palladium catalyst.

Oxidative addition of an activating agent to the Pd(0) catalyst.

Transmetalation with the arylboronic acid.

Carbopalladation, where the organopalladium species adds across the nitrile group of this compound.

Intramolecular cyclization and subsequent aromatization to form the pyridine (B92270) ring.

Reductive elimination to release the product and regenerate the Pd(0) catalyst.

Transition State Searching: For each elementary step, the corresponding transition state (TS) structure is located. The TS represents the highest energy point along the reaction coordinate for that step.

Energy Profile Calculation: By calculating the energies of the reactants, intermediates, transition states, and products, a complete energy profile for the catalytic cycle can be constructed. This profile helps in identifying the rate-determining step of the reaction, which is the step with the highest activation energy.

Solvent Effects: The influence of the solvent on the reaction mechanism and energetics is often included using implicit or explicit solvent models.

The insights gained from modeling the catalytic cycle can aid in optimizing reaction conditions, designing more efficient catalysts, and predicting the feasibility of related transformations.

Below is a hypothetical data table illustrating the kind of information that would be generated from a DFT study of a catalytic cycle, showing the relative free energies of intermediates and transition states.

StepSpeciesRelative Free Energy (kcal/mol)
Initial Reactants This compound + ArB(OH)₂ + Pd(0)0.0
Oxidative Addition Oxidative Addition TS+15.2
Pd(II) Intermediate-5.4
Transmetalation Transmetalation TS+10.8
Aryl-Pd(II) Intermediate-12.1
Carbopalladation Carbopalladation TS+22.5
Cyclized Intermediate-8.7
Reductive Elimination Reductive Elimination TS+18.9
Final Products 2-Methyl-6-arylpyridine + Pd(0)-25.6
Note: This table is illustrative and does not represent actual experimental or calculated data.

Tautomerism, the interconversion of structural isomers through the migration of a proton and the relocation of electrons, is a critical factor in determining the reactivity and properties of a molecule. frontiersin.org this compound, as a γ-ketonitrile, can theoretically exist in several tautomeric forms. The primary equilibrium is the keto-enol tautomerism, involving the ketone functional group. Additionally, the nitrile group can participate in nitrile-ketenimine tautomerism.

The principal tautomeric forms of this compound are:

Keto-nitrile form: The most common and typically most stable form.

Enol-nitrile form: Arising from the keto-enol tautomerism of the carbonyl group. This can exist as (E) and (Z) stereoisomers.

Keto-ketenimine form: Resulting from the tautomerization of the nitrile group.

Quantum chemical calculations, particularly using DFT and post-Hartree-Fock methods like MP2, are instrumental in evaluating the relative stabilities of these tautomers. nih.gov Studies on related β-ketonitriles and γ,δ-unsaturated β-ketonitriles have demonstrated that the keto-nitrile tautomer is generally favored in the gas phase. researchgate.netresearchgate.net

The computational investigation of tautomerism typically involves:

Geometry Optimization: The molecular structure of each tautomer is optimized to find its lowest energy conformation.

Energy Calculation: The electronic energy of each optimized tautomer is calculated. To obtain more accurate relative stabilities, zero-point vibrational energy (ZPVE) corrections and thermal corrections are often included to calculate the Gibbs free energy.

Solvent Effects: The relative stability of tautomers can be significantly influenced by the solvent. orientjchem.org Polar solvents tend to stabilize more polar tautomers. orientjchem.org Computational models can account for solvent effects using continuum models (like PCM) or by including explicit solvent molecules.

Transition State Calculation: The energy barrier for the interconversion between tautomers can be determined by locating the transition state structure for the proton transfer.

The proportion of each tautomer present at equilibrium is directly related to their relative Gibbs free energies. Understanding the tautomeric preferences of this compound is crucial, as the reactivity of each tautomer can be substantially different. For instance, the enol form is a key intermediate in certain reactions involving the carbonyl group.

The following table provides hypothetical relative energies for the tautomers of this compound, illustrating the type of data obtained from quantum chemical calculations.

TautomerComputational MethodRelative Gibbs Free Energy (kcal/mol) in Gas PhaseRelative Gibbs Free Energy (kcal/mol) in Water
Keto-nitrile B3LYP/6-311+G(d,p)0.000.00
(E)-Enol-nitrile B3LYP/6-311+G(d,p)+8.5+6.2
(Z)-Enol-nitrile B3LYP/6-311+G(d,p)+9.2+7.1
Keto-ketenimine B3LYP/6-311+G(d,p)+25.3+22.8
Note: This table is illustrative and does not represent actual experimental or calculated data.

Advanced Applications of 5 Oxohexanenitrile in Synthesis

Precursor to Chiral Compounds and Pharmaceuticals

The strategic positioning of functional groups in 5-Oxohexanenitrile makes it an ideal substrate for asymmetric synthesis, leading to the production of enantiomerically pure molecules that are crucial intermediates in the pharmaceutical industry.

Intermediates for Anti-Alzheimer's Drugs (e.g., (S)-5-hydroxyhexanenitrile)

A significant application of this compound is in the synthesis of key chiral intermediates for drugs targeting Alzheimer's disease. ajgreenchem.comgoogle.com Specifically, the enantioselective reduction of the ketone in this compound yields (S)-5-hydroxyhexanenitrile. ajgreenchem.commdpi.com This chiral alcohol is recognized as a crucial building block in the preparation of various potential anti-Alzheimer's therapeutic agents. google.commdpi.com The synthesis is often achieved with high efficiency and stereoselectivity using biocatalytic methods. For instance, the reduction of this compound using the yeast Pichia methanolica has been shown to produce (S)-5-hydroxyhexanenitrile with yields between 80-90% and an enantiomeric excess (e.e.) greater than 95%. ajgreenchem.commdpi.com

Synthesis of Chiral Lactones (e.g., (S)-(−)-5-Hexanolide)

The chiral hydroxy nitriles derived from this compound are valuable intermediates for the synthesis of chiral lactones. rsc.org The reduction of this compound, for example using baker's yeast, produces the corresponding (S)-hydroxy alcohol with high enantiomeric excess. rsc.org This intermediate can then be further transformed into synthetically important chiral lactones, such as (S)-(−)-5-Hexanolide. rsc.orgacs.org These lactones are significant structural motifs found in various natural products and are used as chiral building blocks in organic synthesis.

Enantioselective Synthesis via Biocatalysis

Biocatalysis provides a powerful and green approach for the enantioselective transformation of this compound into valuable chiral synthons. ajgreenchem.comgoogle.com Research has demonstrated several effective biochemical strategies:

Enantioselective Reduction: As mentioned previously, the direct reduction of the ketone in this compound is a primary route. The use of microorganisms like Pichia methanolica (SC 16116) effectively reduces the ketone to the corresponding (S)-alcohol, (S)-5-hydroxyhexanenitrile, achieving high yields and excellent enantioselectivity (>95% e.e.). ajgreenchem.comgoogle.commdpi.com

Enzymatic Resolution via Acylation: An alternative strategy involves the kinetic resolution of a racemic mixture of 5-hydroxyhexanenitrile. In this approach, an enzyme is used to selectively acylate one of the enantiomers. For example, enzymatic succinylation of racemic 5-hydroxyhexanenitrile using an immobilized lipase (B570770) (PS-30) leads to the formation of (R)-5-hydroxyhexanenitrile hemisuccinate, leaving the desired (S)-5-hydroxyhexanenitrile unreacted. google.commdpi.com This method can produce the (S)-alcohol with an enantiomeric excess greater than 99%, although the maximum theoretical yield is 50%. mdpi.com

Enzymatic Resolution via Hydrolysis: A third approach is the enantioselective enzymatic hydrolysis of a racemic ester derivative. Racemic 5-acetoxyhexanenitrile can be resolved using Candida antarctica lipase, which selectively hydrolyzes the (R)-ester to 5-(R)-hydroxyhexanenitrile. mdpi.com This leaves the unhydrolyzed (S)-5-acetoxyhexanenitrile, which can be isolated with high enantiopurity (>99% e.e.) and subsequently converted to the desired (S)-alcohol. mdpi.com

Building Block for Heterocyclic Chemistry

Nitrogen-containing heterocycles are fundamental structural units in a vast number of pharmaceuticals, agrochemicals, and materials. researchcommons.orgresearchgate.net this compound has emerged as a key building block in the synthesis of important heterocyclic scaffolds, particularly pyridine (B92270) derivatives.

Synthesis of Pyridine Derivatives

This compound is a direct precursor in one of the principal industrial routes to produce 2-methylpyridine (B31789) (α-picoline). capes.gov.brCurrent time information in Bangalore, IN. This method involves the condensation of acetone (B3395972) and acrylonitrile (B1666552) to form this compound, which then undergoes cyclization to yield 2-picoline. capes.gov.br

More advanced synthetic methodologies have been developed to expand the utility of this compound. Palladium-catalyzed cascade reactions, for instance, enable the synthesis of more complex pyridine structures. researchgate.netgoogle.com In a notable example, this compound reacts with various arylboronic acids in a Pd-catalyzed cascade process involving carbopalladation, cyclization, and aromatization. google.com This protocol provides access to valuable 2-methyl-6-arylpyridines under mild conditions. google.com The reaction demonstrates broad functional group tolerance, accommodating both electron-donating and electron-withdrawing groups on the arylboronic acid.

Reactant 1Reactant 2Catalyst SystemProductSignificanceReference
This compoundAcetone/AcrylonitrileOxide Catalyst2-MethylpyridineIndustrial synthesis of a key pyridine derivative. capes.gov.brCurrent time information in Bangalore, IN.
This compoundArylboronic AcidsPalladium Catalyst2-Methyl-6-arylpyridinesAtom-economical synthesis of functionalized pyridines. researchgate.netgoogle.com
5-Oxo-5-arylpentanenitrileArylboronic AcidsPalladium CatalystUnsymmetrical 2,6-diarylpyridinesConstruction of unsymmetrical, biologically relevant scaffolds. google.com

Construction of Quinolines and other Nitrogen-Containing Heterocycles

While this compound is most directly used for pyridine synthesis, the resulting pyridine derivatives are crucial intermediates for constructing more complex nitrogen-containing heterocycles. google.com Quinolines, for example, are a class of bicyclic heterocycles with significant applications in medicinal chemistry, but their direct synthesis from this compound is not a commonly cited pathway. mdpi.com

However, the 2-methylpyridines and 2-methyl-6-arylpyridines synthesized from this compound are described as important synthons that can be further modified. capes.gov.brgoogle.com The functional handles on these pyridine rings, such as the reactive methyl group, allow for subsequent C-H functionalization and annulation reactions. These transformations can, in principle, be used to build fused ring systems, including those found in quinolines and other polycyclic nitrogen heterocycles. Therefore, this compound serves as a foundational building block, providing the core pyridine structure which is then elaborated into more complex and often biologically active heterocyclic systems.

Benzofuro[2,3-c]pyridine Skeletons

While direct, one-pot synthesis of the benzofuro[2,3-c]pyridine skeleton from this compound is not the primary route, the compound serves as a crucial starting material for essential pyridine-based building blocks. Research has demonstrated that this compound is a valuable precursor for synthesizing substituted pyridines through palladium-catalyzed cascade reactions. researchgate.netmdpi.com Specifically, the reaction of this compound with arylboronic acids yields 2-methyl-6-arylpyridines. mdpi.com These pyridine derivatives are important synthons that can be further functionalized to construct more complex heterocyclic systems, including the benzofuro[2,3-c]pyridine framework. researchgate.netresearchgate.net

The synthesis of these pyridine synthons is a notable example of C-C and C-N bond formation through a domino-style process involving carbopalladation, cyclization, and aromatization. mdpi.com This protocol represents an atom-economical method for producing valuable pyridines with a wide range of functional groups under relatively mild conditions. researchgate.net

Table 1: Palladium-Catalyzed Synthesis of 2-Methyl-6-Arylpyridines from this compound

Reactant 1 Reactant 2 Catalyst System Solvent Product Type Yield Reference

This table summarizes the general reaction conditions for the synthesis of pyridine derivatives from this compound.

Ligand Precursor in Coordination Chemistry and Materials Science

This compound is a key starting material for creating specialized organic molecules known as ligands, which are instrumental in the fields of coordination chemistry and materials science. rwth-aachen.decymitquimica.com These ligands can bind to metal ions to form coordination complexes and polymers with diverse structures and properties. rwth-aachen.deiucr.org

Synthesis of Ditopic Ligands (e.g., 4-acetyl-5-oxohexanenitrile)

A significant application of this compound is its conversion into the ditopic ligand 4-acetyl-5-oxohexanenitrile (B3049700), also referred to as HacacCNen. rwth-aachen.deiucr.org A ditopic ligand possesses two distinct coordination sites, allowing it to bind to different types of metal ions or to bridge metal centers in a specific manner. In 4-acetyl-5-oxohexanenitrile, these sites are a hard, chelating O,O'-coordination site from the acetylacetone (B45752) (acac) moiety and a softer N-donor site from the nitrile group. rwth-aachen.de The ethyl bridge connecting these two functional groups provides flexibility, which can lead to a high degree of conformational freedom and the formation of interesting and complex structures. iucr.orgecanews.org In the solid state, this ligand exists as its enol tautomer. iucr.org

Design of Mixed-Metal Coordination Polymers

The distinct Pearson hardness of the two coordination sites in ligands like 4-acetyl-5-oxohexanenitrile allows for the rational design of mixed-metal coordination polymers. rwth-aachen.de This strategy enables a stepwise construction: first, a secondary building unit (SBU) is formed with one type of metal cation that has a preference for one coordination site (e.g., the hard O,O' site), followed by a cross-linking reaction with a second type of metal cation at the alternative coordination site (e.g., the softer N-donor site). rwth-aachen.de This controlled assembly, leveraging the countless combinations of linkers and metal cations, can produce extended structures in one, two, or three dimensions. rwth-aachen.de This approach has been used to create novel bimetallic coordination networks. rwth-aachen.de

Investigation of Coordination Behavior with Metal Salts

The coordination behavior of ligands derived from this compound has been systematically investigated with various metal salts. rwth-aachen.de For instance, the coordination of 4-acetyl-5-oxohexanenitrile with an aluminum(III) salt leads to the formation of a stable complex, [Al(acacCNen)₃]. iucr.org The properties of this aluminum complex, described as being between inert and labile, allow it to be used as a building block for more complex structures. iucr.org

Further research has explored the reaction of this aluminum building block with different silver salts, demonstrating the ligand's utility in forming heterometallic systems. iucr.org The specific outcome depends on the reaction conditions and the counter-ion of the silver salt.

Table 2: Coordination Behavior of an [Al(acacCNen)₃] Complex with Silver Salts

Reactant 1 Reactant 2 Solvent System Resulting Structure Reference
[Al(acacCNen)₃] AgPF₆ Benzene/Methanol (B129727) An oxo-hydroxo-bridged multinuclear Al/Ag cluster iucr.org

This table illustrates the formation of different mixed-metal structures based on the reaction of a pre-formed aluminum complex with various silver salts.

Role in Polymer and Material Precursors

Beyond its role in sophisticated coordination polymers, this compound is a precursor for other polymers and materials. Its conversion to α-picoline (2-methylpyridine) is a key industrial process. researchgate.net This α-picoline can then be used to produce α-vinylpyridine, a monomer that is polymerized to create specialty polymers and materials. researchgate.net The ability to be synthesized continuously in microreactors enhances its utility as a reliable precursor for industrial applications. acs.orgacs.org The development of such continuous processes is crucial for the efficient production of intermediates needed for materials science. researchgate.net

Agricultural Chemical Synthesis

This compound and its derivatives are recognized as important starting materials and intermediates for the synthesis of agrochemicals. cymitquimica.comgoogle.com The production of chiral intermediates, such as (S)-5-hydroxyhexanenitrile, from this compound is of high interest to the agrochemical industry. researchgate.net Furthermore, the pyridine derivatives synthesized from this nitrile are key components in the preparation of various final products for agriculture. google.com The development of processes to create high-purity 5-oxohexanenitriles is driven by the strict requirements for starting materials in the agrochemical sector. google.com

Analytical and Spectroscopic Research Methodologies for 5 Oxohexanenitrile

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in identifying and characterizing 5-oxohexanenitrile. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offer a comprehensive understanding of its chemical identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of organic molecules like this compound. slideshare.net Both ¹H and ¹³C NMR provide distinct information about the molecule's structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays signals corresponding to the different types of protons present in the molecule. The chemical shifts of these signals are influenced by the electronic environment of the protons. libretexts.org For instance, protons closer to the electron-withdrawing carbonyl and nitrile groups are expected to appear at a lower field (higher ppm value).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. libretexts.orgsavemyexams.com Each non-equivalent carbon atom in this compound gives rise to a distinct signal. savemyexams.com The chemical shifts in ¹³C NMR cover a wider range than in ¹H NMR, offering clear resolution of carbon signals. utahtech.edu

Table 1: Predicted NMR Data for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
CH₃-C=O ~2.1 ~30
-CH₂-C=O ~2.7 ~43
-CH₂-CH₂-CN ~1.9 ~20
-CH₂-CN ~2.4 ~17
-C≡N - ~119
>C=O - ~208

Note: The data in this table is predicted and may vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in this compound. vscht.cz The IR spectrum shows absorption bands at specific wavenumbers corresponding to the vibrational frequencies of different bonds within the molecule.

Key characteristic absorptions for this compound include:

A strong, sharp absorption band around 1715 cm⁻¹ for the C=O (ketone) stretching vibration. libretexts.org

A medium intensity absorption band around 2250 cm⁻¹ for the C≡N (nitrile) stretching vibration.

C-H stretching vibrations for the alkane backbone are observed just below 3000 cm⁻¹.

The region between 1200 cm⁻¹ and 700 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that are unique to the molecule. libretexts.org

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound. nist.gov In MS, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). nist.gov The NIST Chemistry WebBook provides mass spectral data for this compound, showing a molecular weight of 111.14 g/mol . nist.govnist.govnist.gov The mass spectrum displays a molecular ion peak and various fragment ion peaks, which can be used to deduce the structure of the molecule. For this compound, a top peak at m/z 43 is observed, which corresponds to the [CH₃CO]⁺ fragment. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition of the molecule. pensoft.net This technique can distinguish between compounds with the same nominal mass but different chemical formulas.

Chromatographic Techniques (e.g., GC-MS, G.L.C. Analysis) for Purity and Isomer Distribution

Chromatographic techniques are essential for assessing the purity of this compound and separating any potential isomers. omicsonline.org Gas Chromatography (GC) separates volatile compounds based on their interaction with a stationary phase. mst.or.jp When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for both separating and identifying the components of a mixture. nist.govspectroscopyonline.com GC-MS can be used to confirm the identity of this compound by matching its retention time and mass spectrum with a known standard. omicsonline.orgspectroscopyonline.com This technique is also valuable for detecting and quantifying impurities. omicsonline.org

X-ray Diffraction Studies for Solid-State Structure Elucidation

X-ray diffraction is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. unizar-csic.es While no specific X-ray diffraction studies for this compound were found in the provided search results, this technique would be invaluable for understanding its solid-state structure, including bond lengths, bond angles, and intermolecular interactions. unizar-csic.esugm.ac.id For a related compound, 4-acetyl-5-oxohexanenitrile (B3049700), single crystal X-ray diffraction studies revealed that the ligand adopts an antiperiplanar conformation and exists in the enol-form in the solid state. rwth-aachen.de A similar approach could be applied to this compound if suitable crystals can be grown.

Computational Methods for Spectroscopic Prediction and Conformation Analysis

Computational chemistry offers powerful tools for predicting spectroscopic properties and analyzing the conformational landscape of molecules like this compound. Quantum chemical calculations can be employed to predict NMR and IR spectra, which can then be compared with experimental data to confirm the structure. asau.ru These methods can also be used to explore the different possible conformations of the molecule and determine their relative energies. For instance, computational studies on the related 4-acetyl-5-oxohexanenitrile were used to investigate the geometry of the molecule in the gas phase. asau.ru Such calculations can provide insights into the flexibility of the molecule due to the ethyl bridge between the functional groups. asau.ru

Computational Chemistry and Modeling Studies on 5 Oxohexanenitrile

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the exploration of conformational landscapes and the study of molecular motion over time. For 5-oxohexanenitrile, MD simulations can be employed to understand its flexibility, solvent interactions, and the accessible conformations that may influence its reactivity and physical properties.

A typical MD simulation of this compound would involve defining a force field, which describes the potential energy of the system as a function of its atomic coordinates. The molecule would be placed in a simulated environment, such as a solvent box of water or an organic solvent, and the system's evolution would be tracked by solving Newton's equations of motion.

Detailed Research Findings:

While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the methodology allows for the prediction of several key properties. Simulations could reveal the preferential conformations of the aliphatic chain and the orientation of the terminal nitrile and ketone groups. By analyzing the trajectories, one could determine the root-mean-square deviation (RMSD) to assess conformational stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. Furthermore, radial distribution functions could be calculated to understand the solvation shell around the polar functional groups of this compound. Such studies are crucial for understanding how the molecule behaves in different chemical environments, which is vital for designing reactions and applications.

Table 1: Potential Parameters for Molecular Dynamics Simulation of this compound
ParameterDescriptionTypical Application
Force FieldSet of parameters to calculate potential energy (e.g., AMBER, CHARMM, OPLS).Defines the accuracy of the simulation.
Solvent ModelExplicit (e.g., TIP3P water) or implicit representation of the solvent.Models the effect of the chemical environment.
Simulation TimeDuration of the simulation (e.g., nanoseconds to microseconds).Determines the extent of conformational sampling.
Temperature & PressureThermodynamic conditions of the simulation.Ensures the simulation mimics real-world conditions.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It is a powerful tool for predicting a wide range of molecular properties with a good balance between accuracy and computational cost.

DFT calculations can provide detailed information about the electronic properties of this compound, which are fundamental to understanding its reactivity. By calculating the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can predict the sites most susceptible to electrophilic and nucleophilic attack. The energy gap between the HOMO and LUMO is also an indicator of the molecule's kinetic stability.

Furthermore, DFT can be used to compute various reactivity descriptors. The molecular electrostatic potential (MEP) map, for instance, visualizes the charge distribution and helps identify regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack). For this compound, the oxygen of the carbonyl group and the nitrogen of the nitrile group would be expected to be electron-rich regions.

A significant application of DFT is the prediction of spectroscopic properties, which can be used to validate experimental data or to aid in the identification of unknown compounds. DFT calculations can accurately predict the vibrational frequencies that correspond to peaks in an Infrared (IR) spectrum. For this compound, characteristic vibrational modes for the C=O stretch of the ketone and the C≡N stretch of the nitrile would be of particular interest.

Similarly, DFT can be used to calculate the nuclear magnetic shielding tensors, which are then converted into Nuclear Magnetic Resonance (NMR) chemical shifts. By computing the 1H and 13C NMR spectra of this compound, one can assign the experimentally observed signals to specific atoms in the molecule, aiding in its structural elucidation. While experimental spectra are available, DFT provides a theoretical basis for the observed chemical shifts and coupling constants.

Table 2: Predicted Spectroscopic Data for this compound from DFT (Illustrative)
Spectroscopic TechniquePredicted ParameterTypical Predicted Value Range
IR SpectroscopyC=O Stretch1700-1725 cm-1
IR SpectroscopyC≡N Stretch2240-2260 cm-1
13C NMRCarbonyl Carbon (C=O)205-220 ppm
13C NMRNitrile Carbon (C≡N)115-125 ppm

Kinetic and Thermodynamic Modeling of Reactions

Kinetic and thermodynamic modeling is crucial for understanding the feasibility and rate of chemical reactions involving this compound. Such models are essential for process design, optimization, and scale-up in industrial applications.

A notable study in this area involves the synthesis of this compound through the addition of acetone (B3395972) to acrylonitrile (B1666552). Research conducted in a microreactor has led to the development of a semiempirical kinetic model for this reaction. The synthesis was carried out at temperatures ranging from 200 to 230 °C.

Detailed Research Findings:

The kinetic model developed for the synthesis of this compound provides valuable insights into the reaction mechanism and the influence of various parameters on the reaction rate and yield. The model was established based on experimental data and allows for the prediction of the reaction's behavior under different conditions.

Key findings from the modeling study include:

Effect of Molar Ratio: The molar ratio of acetone to acrylonitrile was identified as a significant factor influencing the reaction outcome.

Catalyst Concentration: The concentration of the catalyst, N-propylamine, was shown to affect the reaction kinetics.

Initial Water Content: The presence of water in the initial reaction mixture was also found to play a role in the reaction pathway and efficiency.

By coupling this kinetic model with a plug flow reactor model, researchers can simulate the performance of industrial-scale tubular reactors for the production of this compound. This allows for the optimization of reactor design and operating conditions, such as reactor diameter, residence time, and reaction temperature, to maximize product yield and process efficiency.

Table 3: Key Parameters in the Kinetic Model of this compound Synthesis
ParameterInfluence on ReactionSignificance in Modeling
TemperatureAffects reaction rate and selectivity.Essential for determining rate constants (Arrhenius equation).
Molar Ratio of ReactantsImpacts conversion and yield.Defines the concentration terms in the rate law.
Catalyst ConcentrationInfluences the reaction pathway and rate.Incorporated into the kinetic model to reflect catalytic effect.
Residence TimeDetermines the extent of reaction in a flow reactor.A key variable in reactor design and optimization.

In Silico Design of this compound-Based Molecules

In silico design involves the use of computational methods to design new molecules with desired properties. Starting from the scaffold of this compound, new derivatives can be designed and evaluated virtually for various applications, such as in materials science or as intermediates in organic synthesis.

The process typically begins with the generation of a virtual library of this compound derivatives by modifying its structure, for example, by adding different functional groups to the aliphatic chain or by altering the ketone or nitrile moieties. These virtual compounds are then screened for specific properties using computational tools. For instance, if the goal is to design a molecule with specific electronic properties, DFT calculations can be used to predict the HOMO-LUMO gap and other electronic descriptors for each derivative in the library.

If the target is a bioactive molecule, techniques like molecular docking could be employed to predict the binding affinity of the designed molecules to a specific biological target. Although no specific in silico design studies starting from this compound have been reported, the principles of rational drug design and materials design are readily applicable. For example, the bifunctional nature of this compound (containing both a ketone and a nitrile) makes it an interesting starting point for the design of novel ligands for catalysis or new monomers for polymerization.

Emerging Research Frontiers and Future Directions

Integration of 5-Oxohexanenitrile in Flow Chemistry and Microfluidics

The synthesis of this compound is increasingly being explored within the context of flow chemistry and microfluidics, which offer significant advantages over traditional batch processes. researchgate.net Microreactors, in particular, provide enhanced heat and mass transfer, precise control over reaction parameters, and improved safety, making them ideal for process intensification. researchgate.netacs.org

Research has demonstrated the continuous synthesis of this compound via the Michael addition of acetone (B3395972) to acrylonitrile (B1666552) in microreactors. acs.org Studies have focused on developing and validating semiempirical kinetic models to understand the influence of various parameters. acs.orgacs.org By coupling these kinetic models with a plug flow reactor model, researchers can effectively design and optimize industrial-scale tubular reactors. acs.org Investigations into the effects of reactor diameter, residence time, and reaction temperature provide crucial insights for scaling up production. acs.org A key advantage of using microreactors is the ability to maintain stable flow operations, which is a challenge when dealing with suspended solid particles or multiphase systems but is crucial for efficient chemical conversions. acs.org

A detailed study conducted synthesis experiments in a microreactor at temperatures ranging from 200–230 °C. acs.org The data obtained were used to establish a kinetic model that investigated the impact of the acetone-to-acrylonitrile molar ratio, catalyst concentration (N-propylamine), and initial water content on the reaction outcome. acs.orgacs.org The findings indicate that microreactor systems can significantly intensify the process for producing this compound. researchgate.netacs.org

Table 1: Parameters for Continuous Synthesis of this compound in a Microreactor This table is interactive. Click on the headers to sort the data.

Parameter Investigated Range/Value Significance Reference
Reaction Temperature 200–230 °C Affects reaction rate and selectivity. Higher temperatures generally increase conversion. acs.org
Residence Time Variable Directly influences reactant conversion and product yield. Optimized for maximum output. acs.org
Molar Ratio (Acetone:Acrylonitrile) Varied Determines the efficiency of reactant utilization and can affect side-product formation. acs.org
Catalyst Concentration (N-propylamine) Varied Impacts the reaction kinetics; an optimal concentration is required to maximize yield. acs.org
Initial Water Content Varied Can influence catalyst activity and reaction pathways. acs.org
Reactor Diameter Modeled Affects flow characteristics (e.g., plug flow behavior) and heat transfer efficiency. acs.org

Sustainable Synthesis Routes and Green Chemistry Principles

In line with the growing emphasis on green chemistry, significant research is directed towards developing sustainable synthesis routes for this compound and its derivatives. A primary focus in this area is the use of biocatalysis, which employs enzymes or whole microorganisms to perform chemical transformations under mild and environmentally benign conditions. mdpi.com

Biocatalytic processes are being developed for the enantioselective reduction of this compound to produce chiral alcohols, which are valuable intermediates for pharmaceuticals. mdpi.comresearchgate.net For instance, the (S)-enantiomer of 5-hydroxyhexanenitrile is a key chiral intermediate in the synthesis of anti-Alzheimer's drugs. mdpi.com Researchers have successfully used the yeast Pichia methanolica for the enantioselective reduction of this compound, achieving high yields and excellent enantiomeric excess. mdpi.comresearchgate.net Similarly, lipases, such as that from Candida antarctica, have been employed for the kinetic resolution of racemic acetoxy and hydroxy nitriles to yield the desired enantiopure products. mdpi.comresearchgate.net These enzymatic methods showcase high selectivity and operate under mild conditions, reducing energy consumption and waste generation compared to conventional chemical methods. researchgate.net

Table 2: Biocatalytic Approaches for Chiral Derivatives of this compound This table is interactive. Click on the headers to sort the data.

Transformation Biocatalyst Product Yield Enantiomeric Excess (e.e.) Reference
Enantioselective Reduction Pichia methanolica (SC 16116) 5-(S)-hydroxyhexanenitrile 80-90% >95% mdpi.comresearchgate.net
Enzymatic Hydrolysis (Resolution) Candida antarctica lipase (B570770) 5-(S)-acetoxyhexanenitrile 42% >99% mdpi.comresearchgate.net
Enzymatic Succinylation (Resolution) Immobilized lipase PS-30 (S)-5-hydroxyhexanenitrile 35% Not specified researchgate.net

Exploration of Novel Catalytic Systems for this compound Transformations

The transformation of this compound into valuable downstream products is highly dependent on the catalytic systems employed. Research is active in exploring a diverse range of catalysts to control the reactivity of its dual functional groups.

Beyond the biocatalysts mentioned previously, organometallic complexes are being investigated for specific transformations. For example, iridium hydride complexes like IrH₅(Pi-Pr₃)₂ have been shown to catalyze the selective C-C bond cleavage of 5-oxohexanenitriles. thieme-connect.com In the synthesis of substituted pyridines, which are important agrochemical and pharmaceutical intermediates, transition metal catalysts are crucial. google.comgoogle.com The ring closure of substituted 5-oxopentane-1-nitriles can be catalyzed by a combination of an organic base (e.g., isopropylamine) and a transition metal catalyst such as nickel dichlorobis(triphenylphosphine). google.com Palladium-catalyzed tandem reactions represent another frontier, allowing for complex molecular constructions in a single pot. mdpi.com For instance, palladium catalysts can facilitate the aryl addition to the cyano group of nitrile-containing compounds. mdpi.com

Furthermore, water-tolerant Lewis acids like tris(pentafluorophenyl)borane (B72294) have proven effective in catalyzing the alkylation of 1,3-dicarbonyl compounds, a category that includes derivatives of this compound, such as 4-acetyl-5-oxohexanenitrile (B3049700). thieme-connect.com

Applications in Supramolecular Chemistry and Nanomaterials

The unique structure of this compound and its derivatives makes them attractive candidates for the construction of larger, organized molecular assemblies. In supramolecular chemistry, derivatives of this compound are being used as ligands to build coordination polymers and networks. rwth-aachen.de

One study focused on the synthesis of ditopic ligands featuring two distinct coordination sites. rwth-aachen.de Specifically, 4-acetyl-5-oxohexanenitrile (referred to as HacacCNen) contains a hard, chelating O,O'-coordination site (from the acetyl and oxo groups) and a softer N-donor site (from the nitrile group). rwth-aachen.de This dual nature allows for the stepwise construction of mixed-metal coordination polymers, where different metal cations can be selectively coordinated to each site. rwth-aachen.de This approach enables the design of complex, multidimensional structures with potential applications in catalysis and materials science. rwth-aachen.de

The integration of such compounds into the synthesis of nanomaterials is also an emerging area. The principles of flow chemistry, already applied to this compound synthesis, are being extended to the continuous production of nanoparticles with controlled size and shape distributions. researchgate.net While direct use of this compound in nanoparticle synthesis is not yet widely reported, its derivatives could serve as functional ligands to stabilize nanoparticles or as precursors in the formation of metal-organic frameworks (MOFs) and other porous materials. The development of metal-phenolic networks (MPNs), a class of supramolecular materials, highlights the potential for creating advanced materials with tailored properties for applications like membrane technology. acs.org

Advanced Mechanistic Studies Using In Situ Techniques

A deeper understanding of the reaction mechanisms governing the synthesis and transformation of this compound is critical for process optimization and the development of new applications. Advanced in situ analytical techniques are becoming indispensable for these investigations.

In the context of flow chemistry, kinetic modeling based on experimental data from microreactors provides a powerful tool for mechanistic elucidation. acs.orgacs.org By continuously monitoring reaction progress under varying conditions, researchers can derive rate laws and activation energies, offering a detailed picture of the reaction pathway. acs.org For example, kinetic studies on the condensation reaction of related compounds have used High-Performance Liquid Chromatography (HPLC) for sample analysis to determine reaction orders and activation energies for different steps of the mechanism. acs.org

While not yet applied directly to this compound, other advanced techniques show promise. For instance, mechanistic studies of catalytic reactions often employ spectroscopic methods like UV/Vis absorption spectroscopy to observe catalyst-substrate complexes in real-time. uni-marburg.de Computational methods, such as Density Functional Theory (DFT) calculations, are also used to model reaction pathways and calculate energy barriers for proposed intermediates and transition states, complementing experimental findings. acs.orguni-marburg.de The application of these advanced in situ and computational tools to the chemistry of this compound will undoubtedly uncover new mechanistic details and guide future research.

Expansion into New Chemical Space through Derivatization (e.g., 4-Acetyl-5-oxohexanenitrile, 4-Methyl-5-oxohexanenitrile)

Derivatization of the this compound scaffold is a key strategy for expanding its utility and accessing new chemical space. By introducing substituents at various positions, researchers can fine-tune the molecule's steric and electronic properties, leading to novel compounds with unique reactivity and applications.

The synthesis of 4-methyl-5-oxohexanenitrile has been documented through the reaction of ketones with acrylonitrile derivatives. sapub.org This compound serves as an intermediate in the synthesis of other molecules, such as methyl 4-methyl-5-oxo-hexanoate and 4-methyl cyclohexan-1,3-dione. sapub.org Another important derivative is 2,4-dimethyl-5-oxohexanenitrile , which can be prepared by reacting butanone with methacrylic acid nitrile. google.com This specific nitrile is a valuable precursor for 2,3,5-trimethyl pyridine (B92270), a starting material for pharmaceutical products. google.com

Table 3: Selected Derivatives of this compound and Their Precursors This table is interactive. Click on the headers to sort the data.

Derivative Name Structure Key Precursors Reference
4-Methyl-5-oxohexanenitrile C₇H₁₁NO Ketone (unspecified), Acrylonitrile sapub.org
2,4-Dimethyl-5-oxohexanenitrile C₈H₁₃NO Butanone, Methacrylic acid nitrile google.com
4-Acetyl-5-oxohexanenitrile C₈H₉NO₂ 2,4-Pentanedione, Acrylonitrile rwth-aachen.deajgreenchem.com
4-Ethyl-4-methyl-3-oxohexanenitrile C₉H₁₅NO Synthesized via pinacol (B44631) rearrangement acs.org

Q & A

Q. What strategies mitigate side reactions during large-scale synthesis of this compound?

  • Methodological Answer : Scale-up introduces heat transfer challenges, increasing byproduct formation. Use jacketed reactors for precise temperature control. Implement in-situ FTIR to monitor intermediate concentrations. For example, quenching excess HOCl with sodium thiosulfate post-reaction prevents over-oxidation .

Data Analysis & Reporting

Q. How should researchers present conflicting spectral data for this compound in publications?

  • Methodological Answer : Include all spectral matches (e.g., NIST library hits with similarity indices ≥85%) in supplementary tables. Annotate discrepancies (e.g., retention time shifts) and justify the final assignment using complementary techniques like high-resolution MS or 2D NMR .

Q. What ethical considerations apply when publishing unanticipated byproducts in this compound synthesis?

  • Methodological Answer : Disclose all byproducts (e.g., chlorinated intermediates) and their potential hazards. Provide mitigation strategies (e.g., alternative solvents) to align with Green Chemistry principles. Reference Material Safety Data Sheets (MSDS) for safe handling protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.